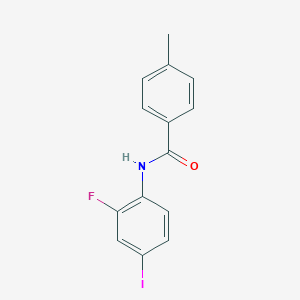![molecular formula C18H21N3O2S B244060 N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244060.png)
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK plays a crucial role in the development and function of B-cells, which are involved in the immune response. TAK-659 has been studied for its potential in treating various types of cancer and autoimmune diseases.
作用機序
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. By blocking this pathway, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide can prevent the growth and survival of cancer cells and reduce the activity of the immune system in autoimmune diseases.
Biochemical and Physiological Effects:
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide has been shown to have a number of biochemical and physiological effects. It can reduce the proliferation of cancer cells and induce apoptosis, or programmed cell death. It can also reduce the activity of immune cells in autoimmune diseases, leading to a decrease in inflammation and tissue damage.
実験室実験の利点と制限
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, which makes it a useful tool for studying the B-cell receptor signaling pathway. However, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, its effects on other signaling pathways and cell types are not well understood.
将来の方向性
There are several future directions for research on N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is in developing more potent and selective BTK inhibitors. Additionally, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide could be studied for its potential in treating other autoimmune diseases beyond rheumatoid arthritis and lupus. Finally, the effects of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide on other signaling pathways and cell types could be further explored to better understand its mechanism of action.
In conclusion, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide is a small molecule inhibitor that targets the BTK pathway and has potential in treating various types of cancer and autoimmune diseases. Its mechanism of action involves inhibiting the B-cell receptor signaling pathway, and it has several biochemical and physiological effects. While it has advantages for use in lab experiments, there are also limitations to its use. Future research on N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide could explore its potential in combination therapy and developing more potent and selective inhibitors, among other areas.
合成法
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide can be synthesized using a multi-step process involving several chemical reactions. The starting material is 4-aminophenylpropanamide, which is reacted with 2-thiophene carboxylic acid chloride to form the intermediate product. This intermediate is then reacted with 4-(4-aminophenyl)piperazine to form the final product, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide.
科学的研究の応用
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide has been extensively studied for its potential in treating various types of cancer, including B-cell lymphomas and leukemias. It has also been studied for its potential in treating autoimmune diseases such as rheumatoid arthritis and lupus.
特性
分子式 |
C18H21N3O2S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]propanamide |
InChI |
InChI=1S/C18H21N3O2S/c1-2-17(22)19-14-5-7-15(8-6-14)20-9-11-21(12-10-20)18(23)16-4-3-13-24-16/h3-8,13H,2,9-12H2,1H3,(H,19,22) |
InChIキー |
OMNGODULQVBQGK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3 |
正規SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B243980.png)
![4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243981.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243982.png)

![N-{4-[(4-isopropylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243986.png)
![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243988.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B243989.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B243992.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]-2-methylpropanamide](/img/structure/B243993.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide](/img/structure/B243995.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]benzamide](/img/structure/B243996.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B243997.png)
![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243998.png)
![N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B244000.png)